molecular formula C10H17N3O B12585510 (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile CAS No. 648908-06-9

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile

Cat. No.: B12585510
CAS No.: 648908-06-9
M. Wt: 195.26 g/mol
InChI Key: BZJFRTDCHFFZDM-JGVFFNPUSA-N
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Description

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is a complex organic compound characterized by its unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. . This reaction is often catalyzed by light and requires specific conditions to ensure the formation of the desired azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a proline mimic, incorporating into proteins and affecting their structure and function . This can lead to various biological effects, including inhibition of protein synthesis and induction of stress responses in cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-2-carbonitrile . These compounds share the azetidine ring structure but differ in their functional groups and overall chemical properties.

Uniqueness

What sets (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to mimic proline and incorporate into proteins makes it particularly interesting for biological and medicinal research.

Properties

CAS No.

648908-06-9

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile

InChI

InChI=1S/C10H17N3O/c1-10(2,3)8(12)9(14)13-5-4-7(13)6-11/h7-8H,4-5,12H2,1-3H3/t7-,8+/m0/s1

InChI Key

BZJFRTDCHFFZDM-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CC[C@H]1C#N)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC1C#N)N

Origin of Product

United States

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